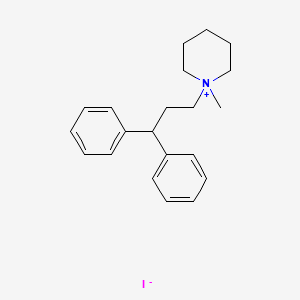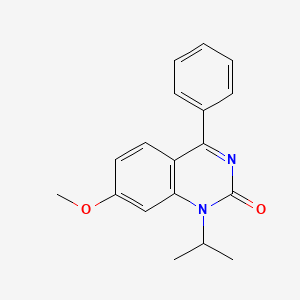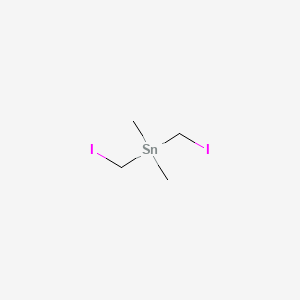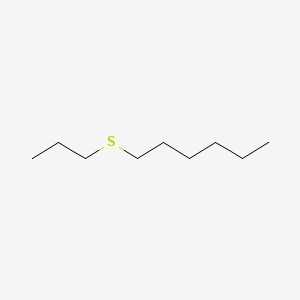![molecular formula C12H22N2O B14703641 N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea CAS No. 15264-75-2](/img/structure/B14703641.png)
N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea is a chemical compound characterized by its unique bicyclic structure. This compound is part of a class of organic compounds known as bicycloheptanes, which are notable for their rigid, cage-like structures. The presence of the bicyclo[2.2.1]heptane moiety imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with diethylcarbamoyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the urea moiety.
Applications De Recherche Scientifique
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique mechanical properties due to its rigid structure.
Mécanisme D'action
The mechanism of action of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ylamine: A precursor in the synthesis of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea.
Bicyclo[2.2.1]heptan-2-ylacetamide: Another compound with a similar bicyclic structure, used in different chemical applications.
Bicyclo[2.2.1]heptan-2-ol: A related compound with an alcohol functional group, used in organic synthesis.
Uniqueness
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea is unique due to its combination of the bicyclic structure and the diethylurea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
15264-75-2 |
|---|---|
Formule moléculaire |
C12H22N2O |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H22N2O/c1-3-14(4-2)12(15)13-11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3,(H,13,15) |
Clé InChI |
IWEAOFUZMBVXOA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


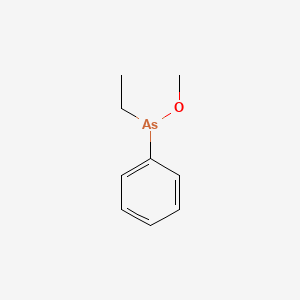
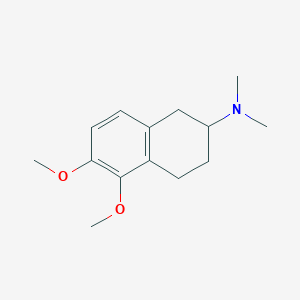
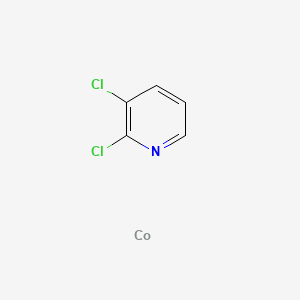
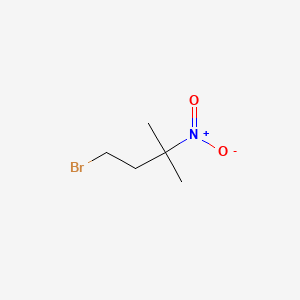
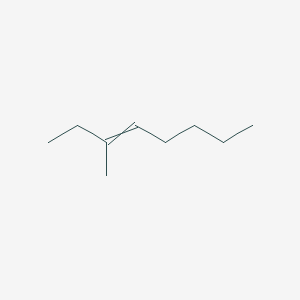
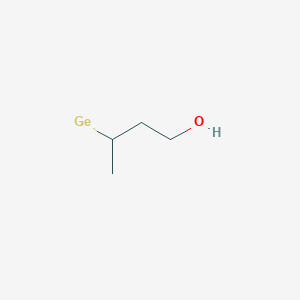
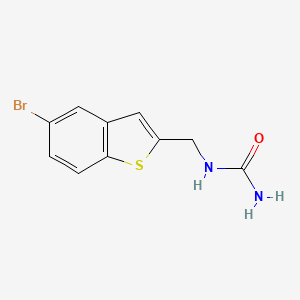
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
